N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
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Description
N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, also referred to as 5-AM2MPA, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is used in the synthesis of other compounds, as a reagent for certain reactions, and as an inhibitor of certain enzymes. 5-AM2MPA is a relatively new compound and has only recently been used in scientific research.
Scientific Research Applications
Antimicrobial Evaluation
A study conducted by Gul et al. (2017) synthesized a series of compounds related to N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, focusing on their antimicrobial and hemolytic activity. These compounds demonstrated variable extents of activity against selected microbial species, with specific derivatives showing promising antimicrobial potential Gul et al., 2017.
Corrosion Inhibition
Nasser and Sathiq (2017) investigated the effectiveness of related Mannich bases, including N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide analogs, as corrosion inhibitors for mild steel in sulfuric acid solution. Their study revealed that these compounds significantly inhibited corrosion, suggesting their potential application in protecting industrial metal structures Nasser & Sathiq, 2017.
Bioactive Compound Synthesis
Research by Girel et al. (2022) explored the production of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and derived oligomers, offering insights into alternative pathways to 2-amidophenol-derived phytotoxic metabolites. This study highlights the compound's role in the biosynthesis of bioactive materials with potential agricultural applications Girel et al., 2022.
DNA and Protein Binding Studies
Raj (2020) synthesized derivatives of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide to study their interactions with calf thymus DNA and bovine serum albumin (BSA). The compounds displayed strong binding affinities, suggesting their potential as molecular probes or therapeutic agents Raj, 2020.
Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. The synthesized compounds, which include structural motifs related to N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide, demonstrated significant antioxidant properties, indicating their potential use in combating oxidative stress Chkirate et al., 2019.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFRBLGBBIMAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357669 |
Source
|
Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
CAS RN |
436090-51-6 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436090-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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